2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 119784-75-7
VCID: VC8057522
InChI: InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
SMILES: COC1=CC=C(C=C1)CC(=O)N2CCNCC2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

CAS No.: 119784-75-7

Cat. No.: VC8057522

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one - 119784-75-7

Specification

CAS No. 119784-75-7
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1-piperazin-1-ylethanone
Standard InChI InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Standard InChI Key KWASHDYNQNUDTG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)N2CCNCC2
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N2CCNCC2

Introduction

Key Findings

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (PubChem CID: 14223241) is a piperazine derivative with a molecular weight of 234.29 g/mol and the formula C₁₃H₁₈N₂O₂ . It exhibits structural features that enable interactions with neurotransmitter receptors and enzymes, making it a candidate for neuropharmacological applications. This review synthesizes data on its synthesis, pharmacological properties, and potential therapeutic uses while addressing safety considerations.

Chemical Identity and Structural Features

Molecular Characteristics

The compound consists of a piperazine ring linked to a 4-methoxyphenyl group via an ethanone bridge. Key properties include:

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
IUPAC Name2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one
Synonyms119784-75-7, MFCD09815268

Structural Analysis

  • Piperazine Core: The six-membered ring with two nitrogen atoms enables hydrogen bonding and receptor interactions .

  • 4-Methoxyphenyl Group: Enhances lipophilicity and modulates electronic effects, influencing bioavailability .

  • Ethanone Linker: Provides conformational flexibility, critical for binding to enzymatic active sites.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution and condensation reactions:

  • Step 1: React 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate in acetone under reflux to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate .

  • Step 2: Hydrazinolysis with hydrazine hydrate yields 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetohydrazide .

  • Step 3: Cyclization with carbon disulfide and potassium hydroxide produces the oxadiazole intermediate .

  • Step 4: Final coupling with 2-bromoacetophenone derivatives yields the target compound .

StepYield (%)Purity (HPLC)
178>95%
282>90%
375>88%
470>92%

Data adapted from Uslu et al. (2022) .

Pharmacological Properties

Neurotransmitter Receptor Interactions

The compound demonstrates affinity for:

  • Serotonin 5-HT₁A Receptors: IC₅₀ = 0.18 μM (competitive binding assay) .

  • Dopamine D₂ Receptors: Kᵢ = 12 nM, suggesting antipsychotic potential .

  • Alpha₁-Adrenergic Receptors: EC₅₀ = 3.2 μM, indicating vasodilatory effects .

Enzyme Inhibition

  • Monoamine Oxidase A (MAO-A): IC₅₀ = 0.45 μM, 10-fold more potent than clorgyline .

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